
Fmoc-D-Thr(tBu)-OH
Overview
Description
Fmoc-D-Thr(tBu)-OH: is a derivative of the amino acid threonine, specifically the D-isomer, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (tBu) group at the hydroxyl side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-D-Thr(tBu)-OH typically involves the protection of the amino and hydroxyl groups of D-threonine. The amino group is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate. The hydroxyl group is protected with the tert-butyl group using tert-butyl chloride in the presence of a base like triethylamine .
Industrial Production Methods: : In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid.
Coupling Reactions: Fmoc-D-Thr(tBu)-OH can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC in the presence of a base.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl removal.
Coupling: HATU or DIC as coupling reagents, with bases like N-methylmorpholine.
Major Products
Deprotection: D-threonine with free amino and hydroxyl groups.
Coupling: Peptides with D-threonine residues.
Scientific Research Applications
Chemistry: : Fmoc-D-Thr(tBu)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of D-threonine residues into peptides, which can alter the peptide’s properties and biological activity .
Biology: : In biological research, peptides containing D-threonine are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine: : Peptides synthesized using this compound are investigated for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry: : In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic agents .
Mechanism of Action
The mechanism of action of peptides containing Fmoc-D-Thr(tBu)-OH depends on the specific peptide and its target. Generally, these peptides interact with their molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of D-threonine can enhance the stability and bioavailability of the peptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Thr(tBu)-OH: The L-isomer of threonine with similar protective groups.
Fmoc-D-Ser(tBu)-OH: A similar compound with serine instead of threonine.
Fmoc-D-Thr(OMe)-OH: A derivative with a methoxy group instead of tert-butyl.
Uniqueness: : Fmoc-D-Thr(tBu)-OH is unique due to the presence of the D-isomer of threonine, which can confer different biological properties compared to the L-isomer. The tert-butyl group provides steric protection, making it suitable for specific synthetic applications .
Biological Activity
Fmoc-D-Thr(tBu)-OH (Fluorenylmethoxycarbonyl-D-Threonine tert-butyl ester) is a synthetic amino acid derivative widely utilized in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) side chain, which enhances its stability and reactivity during chemical reactions. The structural formula of this compound is .
Peptide Synthesis and Applications
This compound plays a crucial role in the synthesis of peptides that exhibit various biological activities. The Fmoc group serves as a protective mechanism for the amino group, allowing for selective reactions during peptide assembly. This property is essential in developing peptides that can interact with biological targets, such as enzymes and receptors .
The mechanism of action involves the protection of the amino group by the Fmoc moiety, which can be removed under basic conditions, exposing the free amino group for further reactions. This allows for the formation of peptide bonds with other amino acids, facilitating the synthesis of complex peptides .
Self-Assembly Properties
Recent studies have highlighted the self-assembly characteristics of this compound. When dissolved in appropriate solvents, this compound can form various morphological structures depending on concentration and temperature. For instance, at lower concentrations, it tends to form spherical structures, while higher concentrations lead to more complex shapes like dumbbell structures .
Morphological Changes
- Low Concentration (3 mM) : Formation of spherical structures.
- Higher Concentration (8 mM) : Transition to dumbbell-like structures.
- Heating (70°C) : Induces morphological transitions from spheres to rod-like structures .
This self-assembly behavior is attributed to hydrogen bonding and electrostatic interactions, which are crucial for creating novel supramolecular architectures that have potential applications in drug delivery systems and materials science.
Study on Self-Assembly Dynamics
A study explored the self-assembly dynamics of this compound under varying conditions. The research indicated that upon dilution in polar solvents like THF with added water, weak interactions such as hydrogen bonding facilitated the formation of self-assembled structures. This highlights the significance of solvent choice in dictating the assembly behavior of peptide derivatives .
Applications in Drug Development
Peptides synthesized using this compound are being investigated for their therapeutic potential. For example, they can be designed to target specific proteins or pathways involved in diseases, making them candidates for peptide-based therapeutics .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Fmoc protecting group; tBu side chain | Peptide synthesis; self-assembly |
Fmoc-D-Ser(tBu)-OH | Similar structure with serine | Peptide synthesis; potential for similar self-assembly |
Fmoc-L-Thr-OH | Non-protected version of threonine | Direct use in peptide synthesis without protection |
The presence of the tert-butyl group in this compound provides steric hindrance that influences its reactivity and stability compared to other similar compounds .
Q & A
Q. What are the standard protocols for incorporating Fmoc-D-Thr(tBu)-OH into solid-phase peptide synthesis (SPPS)?
Basic Research Question
this compound is integrated into SPPS using optimized coupling conditions. A validated protocol involves:
- Reagents : 5 equivalents (eq.) of this compound, 4.9 eq. HATU (coupling agent), 10 eq. DIPEA (base) in N-methylpyrrolidone (NMP) .
- Reaction Time : 45 minutes per coupling cycle, with double coupling recommended after synthesizing 42 amino acids to ensure completeness .
- Deprotection : Sequential Fmoc removal using 20% piperidine in DMF .
Q. How can researchers confirm successful coupling of this compound during SPPS?
Basic Research Question
Coupling efficiency is assessed via:
- Kaiser Test : Detects free amine groups on unreacted resin. A negative result (colorless) indicates successful coupling.
- HPLC-MS : Direct analysis of cleaved peptides to verify molecular weight and absence of deletion sequences .
Q. What strategies minimize epimerization of D-Thr(tBu) during peptide elongation?
Advanced Research Question
Epimerization of D-amino acids is a critical concern. Mitigation strategies include:
- Low-Basicity Coupling Agents : Use HATU instead of HBTU to reduce base-induced racemization .
- Short Coupling Times : Limit reaction duration to ≤45 minutes to prevent equilibrium-driven epimerization .
- Temperature Control : Perform reactions at 0–4°C to slow racemization kinetics. Studies show <0.2% epimerization under optimized conditions for D-Thr derivatives .
Q. How does the tert-butyl (tBu) protection influence the reactivity of this compound in SPPS?
Advanced Research Question
The tBu group:
- Enhances Solubility : Improves solubility in polar aprotic solvents like NMP or DMF, critical for homogeneous coupling .
- Steric Hindrance : Reduces β-elimination side reactions compared to acetylated or trityl-protected Thr derivatives .
- Stability : Resists cleavage under standard Fmoc deprotection conditions (piperidine/DMF), enabling orthogonal protection strategies .
Q. What analytical methods are recommended for assessing this compound purity post-synthesis?
Basic Research Question
- HPLC : Reverse-phase chromatography with UV detection (220 nm) to quantify purity (>98% as per supplier specifications) .
- NMR : Confirm absence of residual solvents or protecting group byproducts (e.g., tert-butyl fragments at δ 1.4 ppm) .
Q. What challenges arise when synthesizing peptides with multiple D-amino acids like this compound?
Advanced Research Question
Key challenges include:
- Aggregation : D-amino acids can induce β-sheet formation, requiring chaotropic agents (e.g., 2,2,2-trifluoroethanol) to solubilize peptides .
- Stereochemical Integrity : Prolonged coupling or high-temperature steps increase racemization. Use of pseudoproline dipeptides or backbone modifications can alleviate this .
Q. How are β-elimination side reactions managed when using this compound?
Advanced Research Question
β-elimination is rare with tBu protection but can occur under strongly basic conditions. Mitigation involves:
- Avoiding Prolonged Base Exposure : Limit piperidine deprotection cycles to 2 × 5 minutes .
- Alternative Coupling Reagents : Replace DIC with OxymaPure, which generates less heat and base .
Q. Can this compound be used in native chemical ligation (NCL) strategies?
Advanced Research Question
Yes, this compound is compatible with NCL when incorporated into peptide fragments. For example:
- Fragment Synthesis : Automated SPPS produces protected fragments, which are ligated post-cleavage using thioester-mediated NCL .
- Orthogonal Deprotection : The tBu group remains intact during NCL, enabling sequential assembly of complex D-peptide architectures .
Q. What are the optimal storage conditions for this compound?
Basic Research Question
- Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis .
- Purity Verification : Reanalyze via HPLC after long-term storage to detect degradation (e.g., Fmoc cleavage or tBu deprotection) .
Q. How does this compound compare to L-configured analogs in peptide stability studies?
Advanced Research Question
D-configured Thr residues:
Properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOLWEQBVPVDPR-VBKZILBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427357 | |
Record name | Fmoc-D-Thr(tBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138797-71-4 | |
Record name | Fmoc-D-Thr(tBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-D-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fmoc-D-Thr(tBu)-OH | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7MR4J6PSM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.